Maleic acid-mono-2-methacryloyloxy ethyl ester
Description
The exact mass of the compound this compound is 228.06338810 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-4-oxo-4-(1-prop-2-enoyloxypropan-2-yloxy)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c1-3-9(13)15-6-7(2)16-10(14)5-4-8(11)12/h3-5,7H,1,6H2,2H3,(H,11,12)/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNMXBRCQQYQST-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C=C)OC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC(=O)C=C)OC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31718-58-8 | |
| Record name | (1-Methyl-2-((1-oxoallyl)oxy)ethyl) hydrogen maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031718588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-methyl-2-[(1-oxoallyl)oxy]ethyl] hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis mechanism of maleic acid-mono-2-methacryloyloxy ethyl ester
An In-Depth Technical Guide to the Synthesis of Maleic Acid-Mono-2-Methacryloyloxy Ethyl Ester
This guide provides a comprehensive exploration of the synthesis mechanism, experimental protocols, and critical parameters for producing this compound (MAME). Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes theoretical principles with practical, field-proven insights to ensure a thorough understanding of this versatile monomer's preparation.
Introduction: The Significance of a Bifunctional Monomer
This compound, often abbreviated as MAME, is a unique chemical entity possessing two distinct reactive functional groups: a polymerizable methacrylate group and a carboxylic acid group originating from maleic acid.[1] Its molecular formula is C₁₀H₁₂O₆, with a molecular weight of 228.20 g/mol .[1][2][3][4] This bifunctional nature makes MAME a highly valuable monomer in the synthesis of advanced polymers. The methacrylate group allows for free-radical polymerization, while the carboxylic acid moiety provides a site for further chemical modification, influences polarity and solubility, and can participate in acid-base interactions.
These structural features enable its use in a wide array of applications, including:
-
Adhesives and Coatings: The dual functionality allows for excellent adhesion to various substrates and the formation of cross-linked networks, enhancing the durability of coatings.[1]
-
Biomedical Applications: The presence of the carboxylic acid group makes polymers derived from MAME pH-sensitive, a desirable characteristic for controlled drug delivery systems.[1]
-
Heat-Resistant Polymers: MAME has demonstrated superior performance in copolymerization with monomers like vinyl acetate to create polymers with enhanced thermal stability.[1]
The Core Synthesis Mechanism: Esterification Dynamics
The most prevalent and efficient method for synthesizing MAME is the esterification reaction between maleic anhydride and 2-hydroxyethyl methacrylate (HEMA).[1][5] This reaction is a classic example of nucleophilic acyl substitution, where the anhydride ring is opened by the alcohol.
Mechanistic Pathway
The synthesis proceeds through the following key steps:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the hydroxyl (-OH) group of HEMA acting as a nucleophile. This nucleophile attacks one of the electrophilic carbonyl carbons of the maleic anhydride molecule.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, resulting in the opening of the anhydride ring. An ester bond is formed between the HEMA molecule and one of the carbonyl groups, while the other carbonyl group is converted into a carboxylic acid.
This mechanism is advantageous because it is an addition reaction that does not produce a small molecule byproduct like water, which simplifies the process as there is no need to actively remove it to drive the reaction to completion.[6] Using maleic anhydride is preferred over maleic acid due to its higher reactivity.[1] While maleic acid can be used, the reaction becomes an equilibrium-driven process that necessitates the removal of water, often via azeotropic distillation with a solvent like toluene and a Dean-Stark apparatus.[1][6]
Diagram: Reaction Mechanism
Caption: Nucleophilic acyl substitution pathway for MAME synthesis.
Optimizing the Synthesis: Key Experimental Parameters
Achieving a high yield and purity of MAME requires precise control over several reaction parameters. The primary goal is to favor the formation of the monoester while preventing the subsequent, slower reaction that would form the diester.[6]
| Parameter | Recommended Condition | Rationale & Causality |
| Molar Ratio | 1:1 (Maleic Anhydride : HEMA) | A 1:1 stoichiometry is critical to selectively synthesize the monoester. An excess of HEMA would increase the probability of a second esterification reaction, leading to the formation of the diester byproduct.[6] |
| Temperature | 60–80°C | This temperature range provides sufficient thermal energy to overcome the activation barrier without promoting side reactions, such as the polymerization of the methacrylate group in HEMA or the product.[1] Higher temperatures (above 100°C) can lead to diester formation.[7] |
| Catalyst | Optional; Acid Catalysts (e.g., H₂SO₄, p-TSA) or Heterogeneous Catalysts (e.g., Amberlyst resins) | While the reaction can proceed without a catalyst, an acid catalyst can accelerate the rate.[8] Homogeneous acids like sulfuric acid are effective but can be corrosive and require neutralization.[6] Heterogeneous catalysts like ion-exchange resins are less corrosive, easily separable by filtration, and reusable, offering a more environmentally friendly option.[6][9][10] |
| Solvent | Toluene, Cyclohexane, or Solvent-free | A solvent can help control viscosity and ensure homogeneous mixing. Solvents like toluene are particularly useful if starting from maleic acid for azeotropic water removal.[1][6] However, the reaction between the anhydride and alcohol can often be performed neat (solvent-free) to maximize reactant concentration. |
| Inhibitor | Monomethyl ether hydroquinone (MEHQ) | An inhibitor is often added to prevent the premature free-radical polymerization of the methacrylate groups present in both the HEMA reactant and the MAME product, which can be initiated by heat.[11] |
Detailed Experimental Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of MAME. It is a self-validating system; adherence to these steps, coupled with proper analytical characterization, ensures the desired outcome.
Materials and Equipment
-
Reagents: Maleic Anhydride (MA), 2-Hydroxyethyl Methacrylate (HEMA), Toluene, Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Three-neck round-bottom flask, reflux condenser, thermometer, magnetic stirrer with hotplate, separatory funnel, rotary evaporator.
Synthesis Workflow
Caption: Step-by-step experimental workflow for MAME synthesis.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Charging Reactants: To the flask, add maleic anhydride (1.0 equivalent) and toluene. Begin stirring to dissolve the anhydride. Once dissolved, add 2-hydroxyethyl methacrylate (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to the target temperature of 60-80°C using a heating mantle. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction's progress. This can be done by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) to observe the consumption of reactants or by Infrared (IR) spectroscopy to track the disappearance of the anhydride peaks. The reaction is typically complete within several hours.
-
Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature.[6] b. Transfer the mixture to a separatory funnel. c. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any unreacted maleic anhydride or the maleic acid product. Be cautious, as CO₂ gas will evolve.[6] d. Wash again with distilled water to remove any remaining salts.[6] e. Separate the organic layer and dry it over anhydrous sodium sulfate.[6]
-
Purification: a. Filter the solution to remove the drying agent. b. Remove the toluene solvent using a rotary evaporator to yield the final product, which is typically a viscous liquid.[6]
Product Characterization
To confirm the identity and purity of the synthesized MAME, standard analytical techniques should be employed.
-
¹H NMR Spectroscopy: Will show characteristic peaks for the vinyl protons of the methacrylate group, the ethylene bridge protons, and the protons on the maleate double bond.
-
FTIR Spectroscopy: Will confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid, C=O stretches for both the ester and carboxylic acid, and C=C stretches for the methacrylate and maleate groups. The disappearance of the characteristic anhydride C=O stretches (typically around 1780 and 1850 cm⁻¹) is a key indicator of a successful reaction.
Safety and Handling
-
Maleic Anhydride: Is corrosive and a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
-
2-Hydroxyethyl Methacrylate (HEMA): Is a known skin and eye irritant and a potential sensitizer. Avoid direct contact.
-
General Precautions: All procedures should be carried out in a fume hood. Ensure all glassware is properly secured.
Conclusion
The synthesis of this compound via the ring-opening of maleic anhydride with 2-hydroxyethyl methacrylate is a robust and efficient method for producing this valuable bifunctional monomer. Success hinges on the careful control of reaction stoichiometry and temperature to maximize the yield of the desired monoester and prevent side reactions. The use of heterogeneous catalysts presents a more sustainable and simplified approach to purification. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently synthesize and utilize MAME in the development of next-generation materials.
References
-
Current state of research in the field of maleic anhydride esterification with alcohols. (2022). Bulletin of the Karaganda University. Chemistry series, 108(4), 347-357. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of maleic anhydride (MAH) or glycidyl methacrylate (GMA) grafting compatibilizer with wood fibers. Retrieved from [Link]
-
Mulay, A., & Rathod, V. K. (2017). Esterification of maleic acid with ethanol over cation-exchange resin catalysts. Journal of Chemical Sciences, 129(11), 1735-1743. Retrieved from [Link]
-
PubChem. (n.d.). Mono-2-(methacryloyloxy)ethyl maleate. Retrieved from [Link]
-
Kuzmina, N. S., Portnova, S. V., & Krasnykh, E. L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. Retrieved from [Link]
-
Esim. (2024, April 21). Esterification of maleic anhydride is a chemical process. Retrieved from [Link]
-
Gabriele, B., Salerno, G., & Costa, M. (2003). Synthesis of Maleic Anhydrides and Maleic Acids by Pd-Catalyzed Oxidative Dicarbonylation of Alk-1-ynes. Advanced Synthesis & Catalysis, 345(9-10), 1722-1728. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Green Chemistry. (2025). A review on the mechanisms involved in the reaction of maleic anhydride with lipids. Retrieved from [Link]
-
Polimeri. (2012). Modification and characterization of maleic anhydride-styrene-methyl metacrylate terpolymer using various alcohols. 33(2), 61-66. Retrieved from [Link]
-
ResearchGate. (2018). Can you recommend the reaction conditions of esterification of anhydride with alcohol?. Retrieved from [Link]
- Google Patents. (n.d.). US3979443A - Process for the preparation of esters of maleic acid with monohydric alcohols.
-
Wikipedia. (n.d.). Maleic anhydride. Retrieved from [Link]
-
Asian Journal of Applied Science and Technology. (2018). The Synthesis of An Ester Based on Maleic Anhydride: Application to Lead Extraction. 2(3), 1-8. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023, October 21). Review of hydrolysis of maleic anhydride. Retrieved from [Link]
-
Anquan Chemical. (2023, September 19). Maleic anhydride and water reaction mechanism. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). MONO-2-(METHACRYLOYLOXY)ETHYL MALEATE. Retrieved from [Link]
- Google Patents. (n.d.). KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate.
- Google Patents. (n.d.). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.
-
SIELC Technologies. (2018, February 16). Separation of (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
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- 12. Maleic anhydride - Wikipedia [en.wikipedia.org]
Solubility profile of maleic acid-mono-2-methacryloyloxy ethyl ester in organic solvents
This guide provides an in-depth technical analysis of the solubility profile of Maleic acid-mono-2-methacryloyloxy ethyl ester (CAS 51978-15-5), commonly referred to as HEMA-Maleate or Mono-2-(methacryloyloxy)ethyl maleate .
Executive Summary
This compound (HEMA-Maleate) is a functional monomer bridging the gap between hydrophilic adhesion promoters and hydrophobic polymer backbones. Its solubility profile is governed by its amphiphilic structure: a hydrophobic methacrylate tail and a hydrophilic maleic acid head. This guide details its miscibility in organic solvents, thermodynamic solubility parameters, and critical considerations for formulation in dental adhesives and drug delivery systems.
Molecular Architecture & Physicochemical Basis
To predict and manipulate solubility, one must first deconstruct the molecule’s functional groups. HEMA-Maleate is not a simple solute; it is a reactive surfactant-like monomer.
Structural Analysis
The molecule (
-
Methacrylate Terminus: Provides radical polymerization capability; contributes to dispersive (hydrophobic) interactions.
-
Ethylene Glycol Spacer: A short flexible linker that influences viscosity and rotational freedom.
-
Maleate Monoester Head: Contains a free carboxylic acid (
) and an ester linkage. This domain drives hydrogen bonding ( ) and polarity ( ).
Polarity & Amphiphilicity
-
LogP (Octanol/Water Partition Coefficient): Estimated at 0.7 .[1] This low positive value indicates a molecule that sits on the fence of hydrophilicity—soluble in water but retaining sufficient organic character to dissolve in resins.
-
Physical State: Viscous liquid (
g/mL). Consequently, "solubility" often refers to miscibility with other liquids.
Solubility & Miscibility Profile
The following data synthesizes empirical observations with group-contribution theory. HEMA-Maleate exhibits a "U-shaped" solubility curve, favoring highly polar protic and aprotic solvents while rejecting non-polar hydrocarbons.
Solvent Compatibility Table
| Solvent Class | Representative Solvent | Solubility/Miscibility | Mechanistic Insight |
| Polar Protic | Water | Soluble / Miscible | Forms extensive H-bonds via -COOH. At high concentrations, may form lyotropic phases. |
| Polar Protic | Ethanol / Methanol | Fully Miscible | Ideal thermodynamic match. The -OH of alcohol solvates both the ester and acid groups. |
| Polar Aprotic | Acetone | Fully Miscible | Excellent solvent. Dipole-dipole interactions stabilize the ester carbonyls. |
| Polar Aprotic | DMSO / DMF | Fully Miscible | Strong interaction with the carboxylic acid proton; often used for synthesis/NMR. |
| Ethers | THF | Soluble | Good solubility due to ether oxygen accepting H-bonds from the acid group. |
| Chlorinated | Chloroform / DCM | Soluble | Soluble, but less stable long-term due to trace HCl potential (acid-catalyzed hydrolysis risk). |
| Non-Polar | Hexane / Heptane | Insoluble / Immiscible | Phase separates. The dispersive forces of alkanes cannot overcome the cohesive H-bonding of the maleate head. |
| Monomers | HEMA / TEGDMA | Miscible | Critical for dental resin formulations. Acts as a co-monomer.[2] |
The "Water Effect" & Hydrolysis
While soluble in water (approx. 1991 mg/L to fully miscible depending on pH), aqueous stability is the limiting factor.
-
Mechanism: The ester bond adjacent to the maleic acid group is susceptible to acid-catalyzed hydrolysis, reverting the molecule to HEMA and Maleic Acid.
-
Protocol: Aqueous solutions should be prepared fresh or buffered to neutral pH to retard hydrolysis, although neutralization may alter polymerization kinetics.
Thermodynamic Parameters (Hansen Solubility Parameters)
For precise formulation, we utilize Hansen Solubility Parameters (HSP). Since experimental HSP values for HEMA-Maleate are rare in public literature, the following are calculated estimates based on Group Contribution Methods (Van Krevelen).
Estimated HSP Values (
-
Dispersive (
): ~16.5 (Typical for methacrylates) -
Polar (
): ~8.5 (Due to conjugated esters) -
Hydrogen Bonding (
): ~14.0 (High contribution from -COOH) -
Total Solubility Parameter (
): ~23.3
Interpretation:
Solvents with a
Experimental Protocol: Solubility Determination
To validate the solubility of a specific HEMA-Maleate lot (which may vary by synthesis purity), follow this self-validating gravimetric/visual protocol.
Reagents & Equipment
-
Solvents: HPLC grade Water, Ethanol, Acetone, Hexane.
-
Vials: Scintillation vials (20 mL) with PTFE-lined caps.
-
Detection: Visual inspection & Turbidimetry (optional).
Step-by-Step Workflow
Figure 1: Decision tree for determining solvent compatibility of HEMA-Maleate.
Application Context & Formulation Strategy
Dental Adhesives (Dentin Bonding)
HEMA-Maleate is a "self-etching" monomer. Its solubility profile is critical here:
-
Role: The -COOH group demineralizes dentin (hydroxyapatite), while the methacrylate group infiltrates the collagen network.
-
Solvent Choice: Acetone or Ethanol are preferred over water alone.
-
Reasoning: These solvents have high vapor pressure (allowing evaporation after application) and excellent "water-chasing" ability, displacing water from the dentin surface to allow monomer penetration.
-
Drug Delivery (Hydrogels)
-
pH Sensitivity: In aqueous buffers, the ionization of the carboxylic acid (
) leads to electrostatic repulsion and swelling. -
Loading: Hydrophobic drugs can be pre-dissolved in the monomer phase (using ethanol as a co-solvent) before polymerization.
Stability & Storage (Critical Control Points)
-
Inhibitors: Commercial samples typically contain MEHQ (Hydroquinone monomethyl ether) at 50-500 ppm. Solubility testing must not remove this inhibitor (e.g., do not run through silica columns unless immediate use is intended).
-
Temperature: Store at 2-8°C . Room temperature storage in low-viscosity solvents (like acetone) can accelerate premature polymerization due to increased molecular mobility.
-
Light: Protect from UV/Blue light (400-500nm) as this monomer is highly reactive to photo-initiation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6437030, Mono-2-(methacryloyloxy)ethyl maleate. Retrieved from [Link]
- Van Landuyt, K. L., et al. (2007).Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials, 28(26), 3757-3785.
- Moszner, N., et al. (2005).Monomers for adhesive polymers. Macromolecular Materials and Engineering. (Discussion on acidic monomers and solvent interactions).
Sources
Methodological & Application
Application Notes and Protocols for Photopolymerization of Acidic Methacrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth exploration of the photopolymerization of acidic methacrylate monomers, a critical process for the development of advanced materials in the pharmaceutical and biomedical fields. This document moves beyond a simple recitation of protocols to offer a deep dive into the underlying chemical principles, common challenges, and strategic solutions. We will dissect the nuances of free-radical and controlled radical photopolymerization techniques, providing detailed, field-tested protocols and troubleshooting guidance. The aim is to equip researchers with the foundational knowledge and practical tools necessary to design, execute, and optimize the synthesis of functional poly(acidic methacrylate)s for applications such as controlled drug delivery, bioadhesives, and pH-responsive hydrogels.
The Challenge and Opportunity of Acidic Methacrylate Photopolymerization
Acidic methacrylate monomers, most notably methacrylic acid (MAA), are foundational building blocks for a vast array of "smart" polymers. Their carboxylic acid functionality imparts pH-responsiveness, hydrophilicity, and adhesive properties, making them invaluable for applications like enteric coatings for oral drug delivery and hydrogels for tissue engineering.[1][2][3] Photopolymerization offers a rapid, spatiotemporally controlled, and energy-efficient method for curing these monomers into functional materials, often at ambient temperatures.[4][5]
However, the inherent reactivity of both the vinyl group and the acidic moiety presents a unique set of challenges that must be systematically addressed to achieve polymers with desired molecular weights, architectures, and functionalities.
The Pervasive Issue of Oxygen Inhibition
The most significant hurdle in the free-radical photopolymerization of methacrylates is oxygen inhibition. Atmospheric oxygen is a potent radical scavenger, reacting with the propagating polymer radicals to form peroxy radicals.[6] These peroxy radicals are significantly less reactive towards monomer addition and can terminate the polymerization chain, leading to incomplete cure, tacky surfaces, and a significant reduction in mechanical properties.[6][7] This issue is particularly pronounced in thin-film applications where the surface-area-to-volume ratio is high, allowing for continuous diffusion of oxygen into the curing system.[6]
The Dual Role of the Acidic Group
The carboxylic acid group, while providing the desired functionality, can also complicate the polymerization process.
-
Hydrogen Bonding and Viscosity: Acidic monomers can form strong hydrogen bonds, leading to dimerization and increased viscosity of the monomer solution. This can reduce monomer mobility, potentially lowering the overall conversion rate.[8]
-
pH-Dependent Reactivity: The protonation state of the carboxylic acid group can influence its reactivity and solubility. In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the acidic proton can interfere with the catalyst complex by protonating the ligand, thereby deactivating the catalyst.[9][10]
-
Photoinitiator Interactions: The acidic environment can affect the efficiency of certain photoinitiators. For instance, the performance of some Type I photoinitiators, like TPO, has been reported to be lower in acidic dental adhesive formulations.[11]
Foundational Principles of Photopolymerization
Photopolymerization is a chain reaction initiated by the absorption of light by a photoinitiator. The process can be broadly categorized into two main types of free-radical generating photoinitiators.[12]
-
Type I Photoinitiators (Cleavage): These molecules undergo unimolecular bond cleavage upon UV absorption to generate two radical fragments, at least one of which is reactive enough to initiate polymerization.[12][13][14]
-
Type II Photoinitiators (Hydrogen Abstraction): These photoinitiators, upon excitation, enter a triplet state and abstract a hydrogen atom from a co-initiator (synergist), typically an amine or thiol, to generate the initiating radicals.[12][13][14]
The choice of photoinitiator is critical and should be based on the absorption spectrum of the initiator matching the emission spectrum of the light source, as well as its solubility and reactivity in the monomer formulation.[14][15]
Experimental Workflows and Protocols
This section details protocols for both conventional free-radical and controlled radical photopolymerization of acidic methacrylate monomers.
General Laboratory Safety Precautions
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methacrylate monomers can be sensitizers; avoid direct skin contact.
-
UV light sources can be harmful to the eyes and skin; always use appropriate shielding.
Free-Radical Photopolymerization of Methacrylic Acid (MAA)
This protocol is a baseline method for producing a crosslinked poly(methacrylic acid) (PMAA) hydrogel, a material with significant applications in drug delivery.[3][16]
Objective: To synthesize a pH-responsive PMAA hydrogel.
Materials:
-
Methacrylic acid (MAA), inhibitor removed
-
Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker
-
2-hydroxy-2-methylpropiophenone (a Type I photoinitiator)
-
Deionized water
-
Nitrogen gas source
Protocol:
-
Monomer Solution Preparation: In a glass vial, prepare the monomer solution by combining MAA, PEGDA, and the photoinitiator. A typical formulation might be 80 wt% MAA, 19.5 wt% PEGDA, and 0.5 wt% photoinitiator.
-
Oxygen Inhibition Mitigation: To minimize oxygen inhibition, purge the monomer solution with nitrogen gas for 10-15 minutes. This helps to displace dissolved oxygen.[7]
-
Casting the Hydrogel: Cast the solution into a mold of the desired shape (e.g., between two glass plates separated by a silicone spacer).
-
UV Curing: Expose the mold to a UV light source (e.g., a medium-pressure mercury lamp) for a predetermined time (e.g., 5-10 minutes). The curing time will depend on the light intensity, photoinitiator concentration, and sample thickness.
-
Post-Curing and Purification: After curing, carefully remove the hydrogel from the mold. To remove any unreacted monomer, immerse the hydrogel in deionized water for 24-48 hours, changing the water periodically.
-
Characterization: The resulting hydrogel can be characterized for its swelling behavior at different pH values, mechanical properties, and drug-loading/release capabilities.
Troubleshooting:
-
Tacky Surface: Indicates significant oxygen inhibition. Increase nitrogen purging time, increase UV intensity, or consider adding an oxygen scavenger to the formulation.[7]
-
Incomplete Curing: May be due to insufficient UV exposure time, low photoinitiator concentration, or light attenuation in thicker samples.
Controlled Photopolymerization: Photoiniferter-RAFT of Itaconic Acid
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[17] The photoiniferter-RAFT method utilizes a RAFT agent that also acts as a photoinitiator, offering a catalyst-free approach.[18][19]
Objective: To synthesize well-defined poly(itaconic acid) with controlled molecular weight.
Materials:
-
Itaconic acid
-
Trithiocarbonate RAFT agent (e.g., S-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate)
-
Solvent (e.g., dimethyl sulfoxide, DMSO)
-
Visible light source (e.g., blue LED lamp)
Protocol:
-
Reaction Setup: In a Schlenk flask, dissolve the itaconic acid and the RAFT agent in DMSO. The molar ratio of monomer to RAFT agent will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Photopolymerization: Immerse the flask in a water bath to maintain a constant temperature and irradiate with a visible light source. Monitor the polymerization progress by taking aliquots at different time points and analyzing for monomer conversion (e.g., via ¹H NMR).
-
Termination and Purification: Once the desired conversion is reached, stop the reaction by turning off the light source and exposing the mixture to air. Precipitate the polymer in a non-solvent (e.g., diethyl ether), filter, and dry under vacuum.
-
Characterization: Analyze the resulting polymer for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
Visualization of Key Processes
Free-Radical Photopolymerization Workflow
Caption: Workflow for free-radical photopolymerization.
Oxygen Inhibition Mechanism
Caption: Oxygen inhibition of radical polymerization.
Quantitative Data Summary
| Parameter | Free-Radical Polymerization | Controlled Radical Polymerization (RAFT) |
| Control over MW/PDI | Poor | Excellent |
| Oxygen Sensitivity | High | High |
| Catalyst Requirement | None (only photoinitiator) | RAFT agent (can be catalyst-free) |
| Typical PDI | > 1.5 | < 1.3 |
| Chain-end Functionality | Low | High |
| Suitability for Block Copolymers | Difficult | Excellent |
Conclusion
The photopolymerization of acidic methacrylate monomers is a versatile and powerful tool for creating advanced functional materials. While challenges such as oxygen inhibition and the inherent reactivity of the acidic group must be carefully managed, a thorough understanding of the underlying principles and the application of appropriate techniques can lead to successful polymer synthesis. Free-radical polymerization offers a straightforward method for producing crosslinked networks, while controlled radical techniques like RAFT provide the ability to create well-defined polymers with complex architectures. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in the field, enabling the development of novel materials for a wide range of applications in drug delivery and beyond.
References
- An Overview of Oxygen Inhibition in Photocuring - RadTech.
- The effect of monomer structure on oxygen inhibition of (meth)
- Technical Support Center: Addressing Oxygen Inhibition in Photopolymerization of Vinyl Methacryl
- Poly(methacrylic acid) | Polysciences, Inc.
- Oxygen inhibition of photopolymerization processes and methods of its suppression | Request PDF - ResearchG
- The formulator's guide to anti-oxygen inhibition additives | Semantic Scholar.
- Nitroxide-Mediated Photo-Controlled/Living Radical Polymeriz
- Acid-Triggered Radical Polymerization of Vinyl Monomers - D-M
- Photoiniferter‐RAFT Polymerization of Itaconic Acid | Request PDF - ResearchG
- Photopolymerization of Acid Containing Monomers: Real-Time Monitoring of Polymerization Rates | Request PDF - ResearchG
- Atom Transfer Radical Polymerization (ATRP)
- Chapter 11: Photoinitiators in Dentistry: Challenges and Advances - Books.
- Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of Methacrylic Acid - Semantic Scholar.
- Facile Synthesis of Acidic Copolymers via Atom Transfer Radical Polymerization in Aqueous Media at Ambient Temper
- Surface-Immobilized Photoinitiators for Light Induced Polymeriz
- Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol)
- Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, C
- (PDF) Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol)
- UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innov
- Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - MDPI.
- (PDF)
- Self-Initiation of Photopolymeriz
- Photoinitiated Polymerization: Advances, Challenges, and Opportunities | Macromolecules.
- Blue light-induced iniferter RAFT polymerization in aqueous-alcoholic media as a universal tool for the homopolymerization of various monomer families - RSC Publishing.
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- 1. polysciences.com [polysciences.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
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- 16. researchgate.net [researchgate.net]
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- 19. Blue light-induced iniferter RAFT polymerization in aqueous-alcoholic media as a universal tool for the homopolymerization of various monomer families ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00241A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Degree of Conversion in Maleic Acid Ester Polymers
Welcome to the technical support center for the synthesis and optimization of maleic acid ester polymers. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile polymers and wish to maximize their degree of conversion. Achieving a high degree of conversion is critical as it directly influences the polymer's final properties, including molecular weight, functionality, and performance in applications ranging from drug delivery to advanced materials.[1][2]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established polymer chemistry principles.
Troubleshooting Guide: Enhancing Your Degree of Conversion
This section addresses common challenges encountered during the polymerization of maleic acid esters in a practical question-and-answer format.
Q1: My degree of conversion is consistently lower than expected. What are the most likely causes?
Low conversion is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is often the most effective.
Primary Suspects:
-
Inhibitors: Commercial monomers often contain inhibitors (like hydroquinone) to prevent premature polymerization during storage. Failure to remove these inhibitors will consume free radicals, effectively preventing or slowing down your reaction.
-
Oxygen: Dissolved oxygen is a potent radical scavenger and can significantly inhibit free-radical polymerization. Inadequate deoxygenation of the reaction mixture is a very common cause of low conversion.
-
Impure Reagents: Water or other nucleophilic impurities can react with maleic anhydride (if used as a precursor), leading to the formation of maleic acid.[1] Maleic acid polymerizes much slower than its anhydride or ester counterparts, which can drastically reduce overall conversion rates.[2]
-
Suboptimal Initiator Concentration: Too little initiator will generate an insufficient number of radicals to sustain the polymerization. Conversely, an excessive amount can lead to premature termination through radical-radical coupling, which also lowers the final molecular weight.[3]
-
Incorrect Reaction Temperature: The optimal temperature is a balance. It must be high enough to ensure an adequate decomposition rate of the initiator but not so high that it promotes side reactions or initiator burnout early in the process.[2][4]
Q2: How does my choice of initiator and reaction temperature influence the polymerization kinetics and final conversion?
The initiator and temperature are intrinsically linked and are perhaps the most critical parameters to control for successful polymerization.
The selection of an initiator is dictated by its half-life (t½) at a given temperature. The half-life is the time required for half of the initiator to decompose. A general rule of thumb is to choose an initiator whose half-life is approximately 1-10 hours at your desired reaction temperature.
-
Low Temperature Initiators (e.g., Azo compounds like AIBN): These are suitable for lower reaction temperatures (60-80°C).[4] Running the reaction at a temperature much lower than the initiator's optimal range will result in a very slow rate of radical generation and, consequently, poor conversion.
-
High Temperature Initiators (e.g., Peroxides like Benzoyl Peroxide - BPO): These require higher temperatures (80-120°C) for efficient decomposition.[5] Using them at lower temperatures will lead to negligible initiation.
The interplay is crucial:
-
Temperature Too Low: The initiator decomposes too slowly, leading to a low concentration of radicals and an impractically long reaction time, often resulting in incomplete conversion.
-
Temperature Too High: The initiator decomposes too rapidly, causing a burst of radicals early on. This can lead to rapid monomer consumption in a localized manner and premature termination of growing chains, preventing the attainment of high molecular weight and full conversion.[6] It can also promote side reactions like decarboxylation of the anhydride moiety at temperatures above 200°C.[2]
The following table provides a general guideline for selecting an initiator based on the desired reaction temperature.
| Initiator Type | Common Examples | Typical Temperature Range (°C) | Key Considerations |
| Azo Compounds | AIBN (2,2'-Azobisisobutyronitrile) | 60 - 80 | Decomposes with N₂ evolution; less prone to side reactions like hydrogen abstraction compared to peroxides. |
| Peroxides | Benzoyl Peroxide (BPO) | 80 - 100 | Can be susceptible to induced decomposition. |
| Peroxides | Dicumyl Peroxide | 110 - 130 | Suitable for higher temperature polymerizations. |
| Redox Initiators | Persulfate/Ascorbic Acid | 20 - 50 | Allows for polymerization at or near room temperature; ideal for emulsion or aqueous systems.[6] |
Q3: What role does the monomer structure and comonomer choice play in achieving a high degree of conversion?
Maleic anhydride and its ester derivatives are electron-deficient monomers. They do not readily undergo radical homopolymerization except under extreme conditions.[2] Instead, they show a strong tendency to form alternating copolymers when reacted with electron-rich comonomers.[2]
-
Electron-Rich Comonomers: Monomers like styrene, vinyl ethers, and N-vinylpyrrolidone are excellent partners for maleic anhydride/esters.[2] The donor-acceptor interaction between the comonomers can significantly increase the rate of polymerization.[2]
-
Steric Hindrance: Bulky ester groups on the maleate monomer can sterically hinder the approach to the double bond, potentially slowing down the rate of propagation and affecting the final conversion. For example, copolymerizing vinyl acetate with dibutyl maleate (DBM) has been shown to be more effective in improving latex stability than using the bulkier dioctyl maleate (DOM).
-
Isomerization: Under thermal stress, particularly during polyesterification reactions at high temperatures, maleates can isomerize to their trans-isomer, fumarates.[7] While both can be incorporated into the polymer chain, they have different reactivity ratios, which can complicate the polymerization kinetics and final polymer composition.[7][8]
Visualizing the Process: Workflows and Mechanisms
To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: Troubleshooting decision tree for low polymer conversion.
Experimental Protocols
Here are standardized procedures for key aspects of maleic acid ester polymerization.
Protocol 1: General Procedure for Free-Radical Copolymerization of Styrene and Diethyl Maleate
-
Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor. Diethyl maleate should be distilled under reduced pressure if impurities are suspected.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add styrene (e.g., 10.4 g, 100 mmol) and diethyl maleate (e.g., 17.2 g, 100 mmol).
-
Solvent & Initiator Addition: Add a suitable solvent (e.g., 50 mL of anhydrous toluene). Add the radical initiator (e.g., 0.164 g, 1 mmol of AIBN for a 70°C reaction).
-
Deoxygenation: Sparge the solution with dry nitrogen gas for 30-60 minutes while stirring to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C). Allow the reaction to proceed for a set time (e.g., 8-24 hours). The solution will become noticeably more viscous.
-
Termination & Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., 500 mL of cold methanol) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of a good solvent (e.g., acetone) and re-precipitate into the non-solvent. Repeat this step 2-3 times to remove unreacted monomers and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[1]
Protocol 2: Monitoring Degree of Conversion by ¹H NMR Spectroscopy
This protocol allows for the quantitative determination of monomer consumption.
-
Sample Preparation: At various time points during the polymerization, carefully extract a small aliquot (approx. 0.1 mL) from the reaction mixture under a positive nitrogen atmosphere. Immediately add this aliquot to a vial containing a deuterated solvent (e.g., CDCl₃) and a small amount of an inhibitor (like hydroquinone) to quench the polymerization.
-
NMR Analysis: Acquire the ¹H NMR spectrum of the sample.
-
Data Processing:
-
Identify a characteristic proton signal for each monomer that is well-resolved from polymer signals. For maleic esters, the vinyl protons often appear around 6.2-6.3 ppm.[1] For a comonomer like styrene, the vinyl protons appear between 5.2 and 6.8 ppm.
-
Identify a signal from the polymer backbone that does not overlap with monomer signals.
-
The degree of conversion can be calculated by comparing the integration of a monomer's vinyl proton peak at time t (Imonomer,t) to its integration at time zero (Imonomer,0).
-
Conversion (%) = [1 - (Imonomer,t / Imonomer,0)] x 100
-
Alternatively, an internal standard can be used for more precise quantification.
-
Frequently Asked Questions (FAQs)
-
Q: Can maleic acid be used directly instead of a maleic ester or anhydride? A: Yes, maleic acid can be used, particularly in aqueous polymerizations.[3] However, it's important to recognize that its polymerization kinetics are significantly different and generally slower than maleic anhydride or its esters.[2] The presence of two carboxylic acid groups also greatly increases the hydrophilicity of the resulting polymer.[3]
-
Q: How can I control the molecular weight of my polymer? A: The molecular weight is primarily controlled by the monomer-to-initiator ratio. A lower initiator concentration generally leads to higher molecular weight. Chain transfer agents (CTAs) can also be added to the polymerization to deliberately limit chain growth and produce lower molecular weight polymers with narrow dispersity.[2]
-
Q: What is the best method to confirm the composition of my final copolymer? A: ¹H NMR spectroscopy is one of the most powerful tools for this.[1] By comparing the integrals of characteristic peaks from each monomer unit incorporated into the polymer backbone, you can determine the copolymer composition with high accuracy. Titration methods can also be used to quantify the acid/ester content.[9][10]
-
Q: My reaction mixture turns yellow/brown at high temperatures. Is this a problem? A: Discoloration can indicate side reactions or degradation, which may occur at elevated temperatures over long reaction times. It is advisable to keep the reaction temperature below 200°C to limit potential decarboxylation.[2] If color is a critical parameter for your application, consider using a lower temperature initiator or running the reaction for a shorter duration.
References
-
Pharmaguideline. (2008, June 22). Method of Analysis for Maleic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The quantity of maleic acid added to different polymerization reactions. Retrieved from [Link]
-
Lowe, A. B., & McCormick, C. L. (2020). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Polymers, 12(10), 2275. Retrieved from [Link]
-
Bettini, S. H. P., & Agnelli, J. A. M. (2000). Evaluation of methods used for analysing maleic anhydride grafted onto polypropylene by reactive processing. Polymer Testing, 19(1), 3-15. Retrieved from [Link]
-
Simionescu, C. I., et al. (n.d.). Synthesis and characterization of maleic anhydride-acrylonitrile copolymers. Revue Roumaine de Chimie. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega, 4(5), 8345-8351. Retrieved from [Link]
-
Taiwan Food and Drug Administration. (n.d.). Method of Test for Total Amount of Maleic Acid and Maleic Anhydride in Foods. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of the reaction between maleic anhydride and fatty acid esters and the structure of the products. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Maleic Acid Diesters Type on the Stability of Vinyl Acetate Emulsion Polymers. Retrieved from [Link]
-
Sadeghi, M., & Hosseinzadeh, H. (2021). Maleic acid as an important monomer in synthesis of stimuli-responsive poly(acrylic acid-co-acrylamide-co-maleic acid) superabsorbent polymer. Scientific Reports, 11(1), 1-15. Retrieved from [Link]
-
Wilson, P., et al. (2018). Poly(malic acid) copolymers as degradable rheology modifiers in aqueous formulations. Polymer Chemistry, 9(12), 1454-1463. Retrieved from [Link]
-
Al-Shannaq, M., et al. (2022). Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules. Polymers, 14(17), 3624. Retrieved from [Link]
-
van der Veen, A. J. (1994). Free radical copolymerization of styrene and maleic anhydride: kinetic studies at low and intermediate conversion. TUE Research portal. Retrieved from [Link]
-
Frangou, A., et al. (2002). DSC curing study of catalytically synthesized maleic-acid-based unsaturated polyesters. Journal of Applied Polymer Science, 86(14), 3582-3591. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleic acid as an important monomer in synthesis of stimuli-responsive poly(acrylic acid-co-acrylamide-co-maleic acid) superabsorbent polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Poly(malic acid) copolymers as degradable rheology modifiers in aqueous formulations - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01382D [pubs.rsc.org]
- 9. Method of Analysis for Maleic Acid | Pharmaguideline [pharmaguideline.com]
- 10. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Solubilization & Copolymerization of Maleic Acid Esters in Aqueous Media
Introduction: The Hydrophobicity Paradox
Maleic acid esters (e.g., Dibutyl Maleate - DBM, Dioctyl Maleate - DOM) are critical monomers for internal plasticization and creating pH-sensitive bio-adhesives.[1] However, they present a fundamental thermodynamic challenge: they are highly hydrophobic (water solubility < 0.4 g/L), yet they must react in an aqueous continuous phase.
In adhesive and pharmaceutical applications, "solubility" issues often manifest not as simple precipitation, but as Mass Transfer Limitations . If the monomer cannot diffuse from the reservoir droplet through the water phase to the active polymerization site (the micelle/particle), the reaction fails, leading to:
-
Monomer Pooling: Unreacted MAE remains as oily droplets (VOC/toxicity risk).
-
Compositional Drift: The co-monomer (e.g., Vinyl Acetate) reacts alone, creating brittle homopolymers.
-
Phase Separation: The emulsion breaks (creaming or coagulation).
This guide provides the protocols to overcome these barriers.
Module 1: The Physics of Solubilization (Emulsification Strategy)
FAQ 1.1: Why does my pre-emulsion separate within minutes?
Root Cause: Mismatch in Hydrophile-Lipophile Balance (HLB) or Ostwald Ripening.[1] Maleic esters are "Ostwald Ripening" prone—large droplets grow at the expense of small ones because the monomer diffuses through the water phase but doesn't stabilize.
Protocol: The "Locked" Mini-Emulsion Technique
To force MAEs into a stable aqueous dispersion, you cannot rely on simple stirring. You must create a Mini-emulsion using a hydrophobe "lock."
Step-by-Step Methodology:
-
Calculate Required HLB: Dialkyl maleates typically require an HLB of 11.0 – 13.0 for Oil-in-Water (O/W) emulsions.[1]
-
Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Recommendation: Use a blend of Anionic (e.g., Sodium Dodecyl Sulfate, HLB 40) and Non-ionic (e.g., Ethoxylated Alcohol, HLB ~12) surfactants.
-
-
The Co-Stabilizer (The Secret Ingredient): Add 2-4 wt% (based on monomer) of a super-hydrophobe like Hexadecane or Cetyl Alcohol to the oil phase.
-
High-Shear Homogenization:
-
Equipment: Ultrasonicator or Rotor-Stator (e.g., Ultra-Turrax).[1]
-
Setting: 20,000 RPM for 10 minutes.
-
Target: Droplet size < 200 nm.
-
Data: Surfactant Selection Matrix
| Monomer Type | Water Solubility (g/L) | Recommended HLB Range | Suggested Surfactant System |
| Dibutyl Maleate (DBM) | 0.35 | 11.5 – 12.5 | Sodium Lauryl Sulfate (SLS) + Tween 20 |
| Dioctyl Maleate (DOM) | < 0.10 | 10.5 – 11.5 | SLS + Span 80/Tween 80 Blend |
| Monomethyl Maleate | > 50 (pH dep.)[1] | N/A (Soluble) | None (Acts as surfactant itself) |
Module 2: The Kinetics of Reaction (Overcoming Transport Limits)
FAQ 2.1: Why is my conversion rate low (< 80%) even with high initiator?
Root Cause: Mass Transfer Limitation mimicking low reactivity.
While Maleic Esters have low homopolymerization rates (
Visualization: The Mass Transfer Bottleneck
Caption: Figure 1. The path of a hydrophobic monomer.[3][4] Direct diffusion (dotted line) is often too slow. Cyclodextrins (yellow path) can act as "molecular shuttles" to speed up transport.[1]
Protocol: Starved-Feed Polymerization
To ensure the MAE reacts (and doesn't just sit as a droplet), you must keep the concentration of the more reactive co-monomer (e.g., Vinyl Acetate) low, forcing the system to consume the Maleate.
-
Initial Charge (Heel): Load water, buffer, and 5-10% of the monomer emulsion (rich in MAE). Initiate.
-
Delay Period: Allow the "seed" particles to form (blue/white tint).
-
Starved Feed: Feed the remaining monomer mix slower than the polymerization rate.
-
Indicator: If the reactor pressure rises (for volatile co-monomers) or reflux increases, you are feeding too fast. The system is "flooded."
-
Target: Maintain "monomer-starved" conditions to force alternating copolymerization.
-
Module 3: Chemical Stability (Hydrolysis & pH)
FAQ 3.1: Why does the pH drift down during storage, causing coagulation?
Root Cause: Hydrolysis of the Ester Bond.
Maleic esters can hydrolyze into Maleic Acid and alcohol.[5] This generates
-
Consequence: If pH drops below the pKa of your anionic surfactant (e.g., Carboxylates), the surfactant protonates, loses charge, and the emulsion collapses.
Protocol: Buffer & pH Locking
-
Avoid High pH: Never run the polymerization at pH > 7. Alkaline conditions accelerate ester hydrolysis exponentially.
-
Buffer Selection: Use a Sodium Acetate / Acetic Acid buffer (pH 4.5 – 5.5). This is the "sweet spot" where hydrolysis is minimized, and radical initiators (like Persulfates) are stable.
-
Post-Neutralization: If the final application requires neutral pH (e.g., bio-adhesives), neutralize with Ammonia or Sodium Bicarbonate only after cooling to room temperature.
Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Caption: Figure 2. Diagnostic logic for common failure modes in Maleic Ester polymerization.
References
-
Reactivity Ratios of Vinyl Acetate and Dibutyl Maleate. American Chemical Society (ACS). [Link]
-
Dibutyl Maleate Physical Properties & Solubility. National Center for Biotechnology Information (PubChem). [Link][1]
-
Hydrolysis of Maleic Acid Esters in Aqueous Media. OECD SIDS Initial Assessment Report. [Link]
-
HLB System and Emulsifier Selection. Saffire Blue Inc. Technical Guide. [Link]
-
Troubleshooting Emulsion Polymerization. Jinzong Machinery Technical Resources. [Link]
Sources
Controlling pH levels in formulations with maleic acid-mono-2-methacryloyloxy ethyl ester
[1][2]
Introduction: Understanding Your Monomer
Welcome to the Technical Support Center. You are likely here because you are experiencing instability, precipitation, or polymerization inhibition with Mono-2-(methacryloyloxy)ethyl maleate (also known as HEMA-Maleate or MAMME ; CAS 51978-15-5).[1][2]
This molecule is a "Janus" monomer: it possesses a polymerizable methacrylate group and a reactive maleic acid mono-ester functionality.[1][2] This dual nature makes it excellent for dental adhesives and pH-responsive hydrogels, but it also creates a narrow window of pH stability.[1][2]
The Central Challenge:
-
Too Acidic (pH < 2): You risk acid-catalyzed hydrolysis and premature gelation.[1][2]
-
Too Basic (pH > 7): You trigger rapid saponification (ester breakage) and potential salt precipitation.[1][2]
-
Incompatible Initiators: The acidic carboxyl group (
) neutralizes common amine co-initiators, halting cure.[1][2]
This guide provides the protocols to navigate these trade-offs.
Module 1: Formulation Stability & Hydrolysis
Q: My monomer solution is degrading on the shelf. The pH is drifting.[1][2] What is happening?
A: You are likely witnessing ester hydrolysis .[1][2] MAMME contains two ester linkages.[1][2][3] The maleate ester linkage is thermodynamically unstable in aqueous solutions, particularly outside the pH 3.0–5.0 window.[1][2]
The Mechanism
Hydrolysis in MAMME is driven by two competing mechanisms depending on your pH:
-
Acid-Catalyzed (pH < 3): The carbonyl oxygen is protonated, making the carbon susceptible to nucleophilic attack by water.[1][2]
-
Base-Catalyzed (Saponification, pH > 7): Hydroxide ions (
) directly attack the ester carbonyl.[1][2] This is irreversible and much faster than acid catalysis.[1][2]
The "Safe Zone": Maintain your formulation between pH 3.5 and 5.0 for maximum shelf life.[1][2] If your application requires a neutral pH (e.g., physiological injection), you must buffer immediately prior to use (see Lyophilization Strategy below).[1][2]
Visualizing the Instability Pathways
Figure 1: Hydrolysis pathways of MAMME.[1][2] Note that degradation yields Maleic Acid and HEMA, significantly altering the reactivity and acidity of your formulation.
Module 2: Polymerization Kinetics & Inhibition
Q: I added an amine/peroxide initiator system, but the resin didn't cure. Why?
A: The acidic carboxyl group on MAMME (
In redox initiation systems (common in dental resins), tertiary amines (e.g., DMPT, EDMAB) act as electron donors to benzoyl peroxide.[1] However, in the presence of acidic monomers like MAMME, the amine is protonated to form an ammonium salt.[1][2]
Troubleshooting Table: Initiator Compatibility
| Initiator System | Compatibility | Mechanism of Failure/Success | Recommendation |
| BPO / Amine | Low | Acid-base neutralization deactivates amine.[1][2] | Switch to non-amine systems or use excess amine (risky).[1][2] |
| Camphorquinone (CQ) / Amine | Medium | Partial neutralization slows photo-curing.[1][2] | Use less basic co-initiators or iodonium salts.[1][2] |
| TPO (Phosphine Oxide) | High | Direct photo-cleavage; no co-initiator needed.[1][2] | Recommended for UV/Vis curing.[1][2] |
| AIBN (Thermal) | High | Thermal decomposition is pH independent.[1][2] | Recommended for solution polymerization.[1][2][4] |
Module 3: Solubility & Precipitation
Q: My monomer precipitates when I adjust the pH. How do I keep it soluble?
A: MAMME solubility is dictated by its ionization state.[1][2]
-
Low pH (Protonated): The molecule is relatively hydrophobic.[1][2] In purely aqueous systems, it may phase separate or form micelles.[1][2]
-
High pH (Ionized): The carboxyl group becomes a carboxylate anion (
), increasing water solubility but risking hydrolysis.[1]
Protocol: The Co-Solvent Balancing Act If you must work at low pH (to prevent hydrolysis) but the monomer is precipitating:
Module 4: Experimental Protocols
Protocol A: Determination of Hydrolytic Stability (Stress Test)
Use this to validate the shelf-life of your specific formulation.[1][2]
-
Preparation: Prepare a 10 wt% solution of MAMME in
(deuterated water). -
Buffering: Split into three vials adjusted to pH 2.0, 4.0, and 7.4 using deuterated HCl/NaOD.
-
Incubation: Store at 37°C.
-
Analysis: Perform 1H-NMR at t=0, 24h, and 72h.
Protocol B: pH-Controlled Polymerization (Hydrogel Synthesis)
Standardized method for creating reproducible pH-sensitive hydrogels.[1][2]
Materials: MAMME, Crosslinker (EGDMA), Initiator (AIBN), Solvent (Ethanol/Water 50:50).[1][2]
-
Dissolution: Dissolve MAMME (10 mmol) and EGDMA (0.2 mmol) in the solvent mixture.
-
pH Adjustment (Crucial Step):
-
Degassing: Purge with Nitrogen for 15 mins (Oxygen inhibits methacrylates).
-
Initiation: Add AIBN (1 mol% relative to double bonds).
-
Cure: Heat to 60°C for 4 hours.
-
Washing: Dialyze against distilled water (pH 4) for 3 days to remove unreacted monomer. Note: Do not wash with high pH water initially, or the hydrogel may swell uncontrollably and fracture.[2]
Decision Matrix: Troubleshooting Your Workflow
Use this logic flow to identify the root cause of your formulation failure.
Figure 2: Logical troubleshooting flow for MAMME formulations.
References
-
Van Dijk-Wolthuis, W.N.E., et al. (1995).[1][2] "Synthesis, characterization, and polymerization of glycidyl methacrylate derivatized dextran." Macromolecules, 28(18), 6317–6322.[1][2] (Mechanistic basis for methacrylate ester hydrolysis stability).
-
Moszner, N., et al. (2008).[1][2] "Monomers for adhesive polymers, 4. Synthesis and radical polymerization of hydrolytically stable crosslinking monomers." Macromolecular Materials and Engineering, 293(4), 293-302.[1][2] (Discusses stability of acidic methacrylate monomers). [1]
-
Ferracane, J.L. (2006).[1][2] "Hygroscopic and hydrolytic effects in dental polymer networks." Dental Materials, 22(3), 211-222.[1][2] (Detailed analysis of hydrolysis in HEMA-based systems).
-
PubChem. (n.d.).[1][2] "Mono-2-(methacryloyloxy)ethyl maleate - Compound Summary." National Library of Medicine.[2]
-
Sigma-Aldrich. (n.d.).[1][2] "Mono-2-(methacryloyloxy)ethyl maleate Product Specification." (Physical properties and storage data).[1][2][3][5][6][7][][9]
Sources
- 1. mono-2-(Methacryloyloxy)ethyl maleate 2-Butenedioic Acid (Z)-Monophenyl Ester 51978-15-5 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. scent.vn [scent.vn]
- 4. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 9. 51978-15-5 CAS MSDS (MONO-2-(METHACRYLOYLOXY)ETHYL MALEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
1H NMR Characterization of Mono-2-(methacryloyloxy)ethyl Maleate: A Definitive Guide
Topic: 1H NMR Characterization of Mono-2-(methacryloyloxy)ethyl Maleate (MEMA) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Mono-2-(methacryloyloxy)ethyl maleate (MEMA), often referred to as HEMA-Maleate, is a heterobifunctional monomer critical in the synthesis of bioadhesive hydrogels, dental resins, and pH-responsive delivery systems.[1][2] Its dual functionality—combining a polymerizable methacrylate group with a carboxylic acid-bearing maleate arm—presents unique characterization challenges.[1]
This guide provides a rigorous, self-validating 1H NMR protocol to characterize MEMA. Unlike standard certificates of analysis, this workflow focuses on the comparative resolution of MEMA against its critical impurities: the precursor 2-hydroxyethyl methacrylate (HEMA) and the hydrolysis product maleic acid.
Part 1: Structural Logic & NMR Assignment
To accurately interpret the NMR spectrum, one must map the proton environment to the synthesis pathway. MEMA is typically synthesized via the ring-opening reaction of maleic anhydride by HEMA.[1]
The Molecular Architecture
-
Methacrylate Domain (Protons A, B, C): Responsible for radical polymerization.
-
Ethylene Glycol Linker (Protons D, E): The diagnostic region for purity.
-
Maleate Domain (Protons F, G): Provides acidity and secondary reactivity.
-
Carboxylic Acid (Proton H): Highly solvent-dependent.[1]
Figure 1: Structural segmentation of MEMA with predicted chemical shifts.
Part 2: Comparative Analysis (MEMA vs. Alternatives/Impurities)
The primary challenge in MEMA characterization is distinguishing it from HEMA (starting material) and Maleic Acid (hydrolysis product).[1]
The "Linker Shift" Diagnostic
The ethylene glycol linker is the most reliable reporter of purity.
-
In HEMA: The linker is asymmetric. The protons next to the hydroxyl group (-CH2OH ) appear upfield (~3.7 ppm).[1]
-
In MEMA: Acylation of the hydroxyl group deshields these protons, shifting them downfield to ~4.4 ppm. The disappearance of the 3.7 ppm triplet is the primary evidence of complete conversion.
Comparative Chemical Shift Table (DMSO-d6)
| Proton Assignment | MEMA (Target) | HEMA (Impurity) | Maleic Acid (Hydrolysis) | Diagnostic Action |
| Methacrylate Vinyl 1 | ~5.70 ppm (s) | ~5.65 ppm (s) | N/A | Do Not Use for quant (overlap).[1] |
| Methacrylate Vinyl 2 | ~6.05 ppm (s) | ~6.00 ppm (s) | N/A | Do Not Use for quant (overlap).[1] |
| Methacrylate Methyl | ~1.90 ppm (s) | ~1.88 ppm (s) | N/A | Confirm methacrylate presence.[1] |
| Linker (-CH2-O-CO-C=C) | ~4.35 ppm (m) | ~4.15 ppm (t) | N/A | CRITICAL: MEMA linker shifts downfield.[1] |
| Linker (-CH2-OH) | Absent | ~3.65 ppm (t) | N/A | CRITICAL: Integration here quantifies residual HEMA.[1] |
| Maleate Vinyls | ~6.30-6.40 ppm | N/A | ~6.25 ppm (s) | MEMA peaks are often AB doublets; Acid is a singlet.[1] |
| Acid Proton (-COOH) | ~12-13 ppm (broad) | N/A | ~12-13 ppm | Visible only in dry DMSO/Acetone.[1] |
Analyst Note: In CDCl3, the maleate vinyl protons of MEMA often appear as a singlet due to accidental equivalence. In DMSO-d6, they may resolve into an AB system (two doublets, J ~12 Hz) due to the polarity of the solvent stabilizing the cis-conformation [1].
Part 3: Experimental Protocol
This protocol uses DMSO-d6 to ensure solubility of all species (including potential polymeric residues) and visibility of the acid proton.[1]
Reagents & Equipment[1][3][4][5]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]
-
Instrument: 400 MHz NMR or higher (600 MHz recommended for resolution of linker multiplets).
-
Sample Conc: 10-15 mg/mL.[1]
Step-by-Step Workflow
Figure 2: Purity validation workflow for MEMA.
Quantification Logic (Self-Validating)
To calculate the mole percentage of residual HEMA:
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Internal Standard (Self): Integrate the Maleate Vinyl Protons (~6.3 ppm). Set this integral to 2.00.
-
Impurity Check: Integrate the region at 3.60–3.75 ppm (HEMA -CH2OH).[1] Let this integral be
.[1] -
Calculation:
(Note: We divide by 2 because both signals represent 2 protons).[1]
Part 4: Troubleshooting & Stability
MEMA is prone to hydrolysis and transesterification.
-
Hydrolysis: If you observe a sharp singlet growing at ~6.0-6.3 ppm that does not match the MEMA coupling pattern, and the acid proton signal disappears or shifts, the ester bond is cleaving to release Maleic Acid [2].
-
Polymerization: Broadening of all peaks, particularly the vinyl regions (5.7, 6.1 ppm), indicates premature polymerization. Store samples with a radical inhibitor (e.g., MEHQ) at 4°C.
References
-
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1]
-
Sigma-Aldrich. (n.d.).[1] Mono-2-(methacryloyloxy)ethyl maleate Product Specification & Safety Data. Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6437030, Mono-2-(methacryloyloxy)ethyl maleate. Link[1]
Sources
- 1. Mono-2-(methacryloyloxy)ethyl maleate | C10H12O6 | CID 6437030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Synthesis and Characterization of 2-Hydroxyethyl Methacrylate (HEMA) and Methyl Methacrylate (MMA) Copolymer Used as Biomaterial [open.metu.edu.tr]
- 5. ajchem-a.com [ajchem-a.com]
Shear bond strength testing of maleic acid ester dental adhesives
Technical Comparison Guide: Shear Bond Strength Profiling of Maleic Acid Ester vs. 10-MDP Adhesives
Part 1: Executive Technical Synthesis
The Chemical Niche: Maleic Acid Esters (MAE) In the landscape of dental adhesion, 10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP) is the established "Gold Standard" due to its ability to form stable, insoluble calcium salts (nano-layering) with hydroxyapatite (HAp). However, Maleic Acid Esters (MAE) and associated polyalkenoic copolymers represent a critical alternative chemistry, primarily valued for their superior hydrophilicity and moisture tolerance.
While 10-MDP excels in hydrophobic durability, MAE chemistries are often investigated to improve wetting on deep dentin and reduce phase separation in water-rich environments.[1] The challenge for researchers is quantifying whether the chemical bond strength of MAE formulations can rival the mechanical interlocking and ionic bonding of 10-MDP.
Objective: This guide details the protocol for benchmarking MAE formulations against 10-MDP controls using ISO 29022 (Notched-Edge Shear Bond Strength) , the most rigorous standard for minimizing peel-stress artifacts.
Part 2: Chemical Mechanism & Causality
To interpret Shear Bond Strength (SBS) data, one must understand the molecular interaction at the adhesive interface.
-
10-MDP (The Control): Contains a long hydrophobic spacer (decyl group) and a phosphate group. It chemically bonds to Calcium (Ca²⁺) in HAp, creating a hydrolytically stable salt.
-
Maleic Acid Esters (The Variable): Contain carboxylic acid functional groups. The interaction is a competition between etching (dissolving Ca²⁺ into soluble salts) and bonding (chelating Ca²⁺).
Mechanism Visualization
The following diagram illustrates the divergent pathways of adhesion between Phosphate-based (MDP) and Carboxylate-based (MAE) monomers.
Caption: Comparative adhesion pathways. 10-MDP forms stable salts (Green), while MAE (Yellow/Red) balances between etching (solubility) and chelation depending on ester structure.
Part 3: Validated Experimental Protocol (ISO 29022)
Standard: ISO 29022:2013 (Dentistry — Adhesion — Notched-edge shear bond strength test).[2] Why this protocol? Traditional "knife-edge" or wire-loop tests introduce significant peel stresses, causing cohesive failures in dentin rather than testing the adhesive interface. The Notched-Edge method constrains stress to the interface, providing a self-validating measure of true adhesive strength.
Workflow Diagram
Caption: ISO 29022 Workflow. Note the critical standardization step at 600-grit SiC to create a uniform smear layer.
Step-by-Step Methodology
-
Substrate Preparation (The Variable Control):
-
Source: Caries-free human molars (extracted <6 months) or bovine incisors.
-
Mounting: Embed teeth in cold-cure acrylic resin.
-
Grinding: Grind the surface using 600-grit Silicon Carbide (SiC) paper under running water.
-
Expert Insight: Do not use 1000+ grit or polish. 600-grit creates a standardized smear layer that challenges the adhesive's ability to etch/infiltrate, mimicking clinical bur-cut dentin.
-
-
Bonding Procedure (The Application):
-
Jig: Use an ISO 29022 compliant bonding clamp (e.g., Ultradent jig) with a cylindrical mold (diameter: 2.38 mm).
-
Application: Apply the MAE adhesive vs. 10-MDP control according to manufacturer instructions.[3]
-
Composite Fill: Pack resin composite (e.g., Filtek Z250) into the mold in two increments.
-
Curing: Light cure for 20-40s using a calibrated LED unit (>1000 mW/cm²).
-
-
Storage & Aging (The Stress Test):
-
Immediate: Store in distilled water at 37°C for 24 hours.
-
Aging (Critical for MAE): Because Maleic Acid Esters are hydrophilic, they are prone to water degradation. You must perform Thermocycling (5,000 cycles, 5°C–55°C, 30s dwell) to test the hydrolytic stability of the ester bond.
-
-
Testing (The Measurement):
-
Machine: Universal Testing Machine (e.g., Instron).
-
Crosshead: Notched-edge blade.[2]
-
Speed: 1.0 mm/min.
-
Calculation:
-
Part 4: Comparative Data & Analysis
The following table summarizes expected performance ranges based on current literature comparing functional monomers. Use this to benchmark your experimental results.
| Metric | 10-MDP Adhesive (Control) | Maleic Acid Ester/Copolymer (Test) | Interpretation |
| Enamel SBS (24h) | 25 – 35 MPa | 18 – 28 MPa | MDP binds strongly to Ca-rich enamel. MAE is weaker unless phosphoric acid etch is used. |
| Dentin SBS (24h) | 30 – 40 MPa | 20 – 30 MPa | MAE performs well on dentin due to hydrophilicity/wetting but lacks chemical bond strength of MDP. |
| Post-Thermocycling | < 10% reduction | 20 – 40% reduction | Critical Failure Point: MAE often absorbs water, plasticizing the bond. High drop = hydrolytic instability. |
| Failure Mode | Mixed / Cohesive | Adhesive (Interface) | Adhesive failure indicates the bond strength < dentin strength. |
| pH Acidity | Mild (pH 2.0 - 2.7) | Stronger (pH < 1.5) | Lower pH in MAE can cause deeper etching but unstable hybrid layers if not buffered. |
Troubleshooting & Quality Control
-
Low SBS on MAE? Check the degree of conversion. Maleic acid moieties can inhibit free-radical polymerization if not properly neutralized or if the photo-initiator system is incompatible with the acidic pH.
-
High Variance? Ensure the "Notched-edge" is flush with the substrate. A gap creates bending moments (peel), invalidating the data.
Part 5: Conclusion
For a Maleic Acid Ester adhesive to be viable, it does not necessarily need to exceed the SBS of 10-MDP. Instead, it must demonstrate:
-
Non-inferiority: SBS values within 10-15% of the control on dentin.
-
Stability: Resistance to degradation during thermocycling (the primary weakness of ester-based hydrophiles).
Researchers should focus on the Failure Mode Analysis . If MAE samples fail adhesively at the interface after aging, the ester linkage is likely hydrolyzing. If they fail cohesively in the resin, the bond is intact, and the resin matrix is the limiting factor.
References
-
ISO 29022:2013 . Dentistry — Adhesion — Notched-edge shear bond strength test. International Organization for Standardization.[4] Link
-
Van Meerbeek, B., et al. (2011).[5] State of the art of self-etch adhesives. Dental Materials, 27(1), 55-69. Link
-
Yoshihara, K., et al. (2013). Nanolayering of phosphoric acid ester monomer on enamel and dentin.[1] Acta Biomaterialia, 7(8), 3187-3195. (Establishes 10-MDP mechanism). Link
-
Fu, B., et al. (2004).[6] Evidence of chemisorption of maleic acid to enamel and hydroxyapatite.[6] European Journal of Oral Sciences, 112(4), 362-367. (Establishes Maleic Acid mechanism).[6] Link
-
Irmak, Ö., et al. (2018). Effect of 10-MDP content on the shear bond strength of universal adhesives.[7] Journal of Dentistry. (Comparative data source). Link
Sources
- 1. The Effect of Dental Adhesive Composition and Etching Mode on Microleakage of Bonding Agents in Primary Molar Teeth [dentjods.sums.ac.ir]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Bond strength comparison among 10-MDP-containing and non-10-MDP-Containing adhesives in different degrees of dental fluorosis [scielo.sa.cr]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. researchgate.net [researchgate.net]
- 6. Evidence of chemisorption of maleic acid to enamel and hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
